molecular formula C7H5N5 B13960846 4H-Pyrazolo[4,5,1-de]pteridine CAS No. 871117-98-5

4H-Pyrazolo[4,5,1-de]pteridine

Cat. No.: B13960846
CAS No.: 871117-98-5
M. Wt: 159.15 g/mol
InChI Key: IDXDPWWIBCFXMR-UHFFFAOYSA-N
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Description

4H-Pyrazolo[4,5,1-de]pteridine (CAS 871117-98-5) is a heterocyclic compound with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol . This pteridine-fused pyrazole scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of novel enzyme inhibitors and therapeutic agents. Structurally related pyrazolo-pteridine and pyrazolo-pyrimidine derivatives have been extensively investigated for their potent biological activities . Research on analogous compounds highlights this chemical class as a promising scaffold for developing dihydrofolate reductase (DHFR) inhibitors, mimicking the activity of classical antifolates like methotrexate . Such inhibitors are valuable tools in oncology research, as they can suppress de novo nucleotide biosynthesis, impede DNA replication, and induce apoptosis in cancer cells . Furthermore, closely related pyrazolo[4,3-g]pteridine derivatives have demonstrated notable anti-inflammatory activity in models like the carrageenan-induced paw oedema test, with efficacy comparable to standard drugs like indomethacin . Some derivatives within this structural family also exhibit selective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . Researchers utilize this compound as a key intermediate for constructing more complex molecules and for exploring structure-activity relationships in drug discovery. This product is intended for research and development purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871117-98-5

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

1,2,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8,10-pentaene

InChI

InChI=1S/C7H5N5/c1-2-12-6-5(3-11-12)9-4-10-7(6)8-1/h1-4H,(H,8,9,10)

InChI Key

IDXDPWWIBCFXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=N2)NC=NC3=N1

Origin of Product

United States

Significance of Fused Heterocyclic Systems in Advanced Chemical and Biological Sciences

Fused heterocyclic systems, which are complex ring structures where two or more rings share common atoms, are of paramount importance in organic chemistry. fiveable.me Their unique structural features and diverse reactivity make them versatile building blocks in synthetic strategies. fiveable.meairo.co.in These compounds form the backbone of numerous bioactive molecules, and their rigid, planar structures can enable efficient interaction with biological targets, leading to enhanced efficacy and selectivity in drug design. fiveable.meias.ac.in

In the realm of medicinal chemistry, fused heterocycles are integral to the development of pharmaceuticals, exhibiting a wide array of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties. airo.co.inopenmedicinalchemistryjournal.com The ability to modify these systems allows chemists to fine-tune pharmacokinetic properties and reduce potential side effects, thereby optimizing drug development. fiveable.me

Beyond medicine, these systems are vital in materials science. ias.ac.in Their distinct electronic and optical properties are leveraged in the design of functional materials such as organic semiconductors, conducting polymers, and catalysts. ias.ac.innumberanalytics.com The unique physicochemical characteristics of fused heterocyclic compounds also make them applicable in the development of energy storage materials and organic dyes. sioc-journal.cn This broad utility continues to drive research into novel synthetic methods and applications for these versatile structures. ias.ac.in

Overview of Pteridine and Pyrazolo Fused Ring Systems in Academic Inquiry

The pteridine (B1203161) and pyrazole (B372694) moieties are foundational components in the design of biologically active fused heterocyclic systems.

Pteridine, a fused system composed of pyrimidine (B1678525) and pyrazine (B50134) rings, is a privileged scaffold in medicinal chemistry. ijrpr.comorientjchem.org Its derivatives are found extensively in nature and are crucial for many biological processes. derpharmachemica.comglobalresearchonline.net For instance, essential vitamins like folic acid and riboflavin (B1680620) contain a pteridine nucleus. ijrpr.com Naturally occurring pteridines such as biopterin (B10759762) and neopterin (B1670844) are involved in amino acid metabolism, nucleic acid synthesis, and neurotransmitter production. derpharmachemica.com The significance of the pteridine ring is further highlighted by its presence in established therapeutic agents. The anticancer drug methotrexate (B535133), for example, is a well-known pteridine derivative that functions by inhibiting dihydrofolate reductase (DHFR). ijrpr.comglobalresearchonline.net This wide range of biological functions has spurred extensive research into synthesizing novel pteridine derivatives with potential therapeutic applications for cancer, inflammatory disorders, and infectious diseases. derpharmachemica.comresearchgate.netnih.gov

Pyrazolo-fused ring systems represent another critical class of heterocycles that have garnered significant attention for their diverse pharmacological activities. researchgate.net The fusion of a pyrazole ring with other heterocyclic systems, such as pyrimidine or pteridine, results in scaffolds with a broad spectrum of biological potential. Academic inquiry has focused heavily on the synthesis and evaluation of various isomers, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-g]pteridines. mdpi.comjst.go.jp Synthetic strategies often involve the cyclocondensation of aminopyrazoles with 1,3-bielectrophilic compounds. mdpi.commdpi.com Research has demonstrated that derivatives of these fused systems exhibit potent activities, which are summarized in the table below.

Pyrazolo-Fused SystemReported Biological ActivitiesReference Index
Pyrazolo[1,5-a]pyrimidinesAnticancer, Antiviral (HCV), Antitubercular, Analgesic, Anti-inflammatory, Kinase Inhibition mdpi.comnih.govnih.govacs.org
Pyrazolo[4,3-g]pteridinesAnti-inflammatory, Antibacterial (Gram-positive), Antiparasitic, Diuretic jst.go.jpnih.govresearchgate.net
Pyrazolo[3,4-b]pyrazinesAnti-inflammatory, Antiviral, Anticancer, Antibacterial researchgate.net
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinesXanthine (B1682287) Oxidase (XO) Inhibition tandfonline.com
Pyrazolo[1,5-a]quinoxalin-4(5H)-onesGeneral synthesis explored rsc.org

Research Trajectory and Unexplored Areas for 4h Pyrazolo 4,5,1 De Pteridine

Pioneering Synthetic Routes for the this compound Core

The construction of the foundational this compound structure is primarily achieved through cyclization and multicomponent reactions. These methods offer efficient pathways to this complex heterocyclic system.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines, a related and foundational structure. These strategies often involve the condensation of hydrazine (B178648) derivatives with carbonyl-containing compounds to form the initial pyrazole (B372694) ring. nih.gov Subsequent reactions then build the fused pyrimidine (B1678525) ring.

A common approach involves the reaction of 3- or 5-aminopyrazoles with various biselectrophilic reagents such as β-dicarbonyls, β-enaminones, and β-ketonitriles. mdpi.combme.hu For instance, the cyclocondensation of aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate can yield the pyrazolo[1,5-a]pyrimidine core. nih.gov Another method utilizes the reaction of 6-hydrazinyl-1-propyluracil with dimethylformamide-dimethylacetal (DMF-DMA) under reflux to produce a pyrazolo[3,4-d]pyrimidine derivative. nih.gov

Microwave-assisted synthesis has also been employed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines through the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov

Table 1: Examples of Cyclization Reactions in Pyrazolo-pyrimidine Synthesis
Starting MaterialsReagents and ConditionsProduct TypeReference
6-hydrazinyl-1-propyluracilDimethylformamide-dimethylacetal (DMF-DMA), DMF, reflux2,5-Dimethyl-7-propyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione nih.gov
6-[2-(1-phenylethylidene)hydrazino]-1-propylpyrimidine-2,4(1H,3H)-dioneDimethylformamide-dimethylacetal (DMF-DMA), DMF, refluxPyrazolo[3,4-d]pyrimidine derivative nih.gov
Aminopyrazoles, Enaminones (or Chalcone)Potassium persulfate (K2S2O8)3-halo-pyrazolo[1,5-a]pyrimidine derivatives nih.gov
3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazolesMicrowave irradiation, solvent-free6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov

Multicomponent Reactions Towards this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures in a single step. nih.gov They are valuable for creating libraries of structurally diverse compounds. researchgate.net

One example involves a four-component reaction of 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, a 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazole, and an aromatic amine in an ionic liquid medium to produce pyrazolo-pyrimido[4,5-d]pyrimidines. researchgate.net Another MCR for synthesizing 1H-pyrazolo[3,4-b]quinolines utilizes a 1,3-disubstituted 5-aminopyrazole, an aromatic aldehyde, and dimedone, which are boiled in ethanol (B145695). preprints.org

Furthermore, a pseudo-eight-component reaction has been reported for the synthesis of a complex pyranopyrazole-substituted 4H-chromene scaffold, demonstrating the power of uniting multiple MCRs. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazolo-pyrimidine Synthesis
ComponentsCatalyst/MediumProduct TypeReference
6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazoles, aromatic amines[Bmim]FeCl4 ionic liquidPyrazolo-pyrimido[4,5-d]pyrimidines researchgate.net
1,3-disubstituted 5-aminopyrazole, aromatic aldehyde, dimedoneEthanol, boiling1H-pyrazolo[3,4-b]quinoline preprints.org
Hydrazine hydrate, ethyl acetoacetate, malononitrile, 2-hydroxyisophthalaldehydePiperidine, waterPyranopyrazole-adorned 4H-chromene scaffold nih.gov

Advanced Functionalization and Derivatization Strategies

Once the core this compound scaffold is assembled, various functionalization techniques can be employed to introduce diverse substituents and modulate the molecule's properties.

Metal-Catalyzed Coupling Reactions for this compound Modifications (e.g., Palladium-catalyzed, Rhodium-catalyzed)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed reactions, in particular, are widely used for the functionalization of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Palladium(II)-catalyzed C-H activation has been successfully used for the arylation or heteroarylation of the pyrazole ring in related systems. nih.gov Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl moieties at various positions of the pyrazolo[1,5-a]pyrimidine core. mdpi.comresearchgate.net For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be arylated at the C3-position using this method. researchgate.net

Rhodium-catalyzed multicomponent reactions have also been developed to synthesize variously substituted pyrazolo[1,5-a]pyrimidines from aldehydes, aminopyrazoles, and sulfoxonium ylides. mdpi.com

Table 3: Metal-Catalyzed Coupling Reactions on Pyrazolo-pyrimidine Frameworks
Reaction TypeCatalystSubstratesProductReference
C-H activationPalladium(II)Substituted pyrazole ringArylated or heteroarylated pyrazoles nih.gov
Suzuki-Miyaura cross-couplingPalladium catalyst with dppf ligand3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, arylboronic acidsC3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives researchgate.net
Multicomponent reactionRhodium complexesAldehydes, aminopyrazoles, sulfoxonium ylidesSubstituted pyrazolo[1,5-a]pyrimidines mdpi.com

Nucleophilic Aromatic Substitution on this compound Frameworks

Nucleophilic aromatic substitution (SNA_r) is a common strategy for functionalizing heterocyclic rings, particularly at electrophilic positions. mdpi.com This reaction is frequently used in medicinal chemistry to introduce a variety of structural motifs. mdpi.com

On the pyrazolo[1,5-a]pyrimidine scaffold, SNA_r reactions are often employed to introduce nucleophiles at positions 5 and 7 of the fused ring system. mdpi.com This allows for modifications with various groups, including aromatic amines, alkylamines, and cycloalkylamines. mdpi.com For example, the reaction of a 4-chloro-pyrazolo[3,4-d]pyrimidine with a heterocyclic secondary amine in refluxing ethanol leads to the substitution of the chlorine atom. imist.ma The regioselectivity of these reactions is a key consideration, and often, substitution at one position is favored over another under specific reaction conditions. mdpi.com

Green Chemistry Approaches in this compound Synthesis and Functionalization (e.g., Ultrasonic Irradiation, Aqueous Media)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. bme.hubme.hu This includes the use of environmentally benign solvents like water and energy-efficient techniques such as ultrasonic irradiation. bme.hunih.govbme.hu

A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol under ultrasonic irradiation, with KHSO₄ as a catalyst. bme.hubme.hu This method offers good yields and avoids the use of harsh reaction conditions. bme.hubme.hu The use of water as a solvent in multicomponent reactions at ambient temperature is another example of a greener approach to synthesizing complex heterocyclic scaffolds. nih.gov

Regioselective Synthesis and Stereochemical Control in this compound Chemistry

There is currently no available information regarding the regioselective synthesis of this compound derivatives. Methods to control the specific placement of substituents on the pyrazolo[4,5,1-de]pteridine core have not been reported. Consequently, there are no research findings on how different reaction conditions or starting materials can direct the formation of specific constitutional isomers.

Similarly, the topic of stereochemical control in the synthesis of these compounds is moot. Without established synthetic routes that could potentially create stereocenters (chiral centers or axes), there has been no investigation into methods for controlling the three-dimensional arrangement of atoms in these molecules. Therefore, data on enantioselective or diastereoselective reactions leading to this compound derivatives are absent from the scientific record.

Scale-Up Considerations and Process Optimization for this compound

Given the lack of initial, lab-scale synthetic reports, there are no corresponding studies on the scale-up or process optimization for the production of this compound. The challenges associated with transitioning a synthetic route from a laboratory setting to a larger, industrial scale—such as reaction kinetics, thermodynamics, safety, cost of goods, and purification—have not been addressed for this compound family. As no synthesis has been published, no data tables or detailed research findings on process optimization exist.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds, including complex heterocyclic scaffolds. For derivatives of pyrazolo-pteridine systems, ¹H and ¹³C NMR provide definitive information on the number, environment, and connectivity of hydrogen and carbon atoms.

In ¹H NMR studies of related pyrazolo[3,4-d]pyrimidine derivatives, aromatic protons typically appear as distinct signals in the downfield region of the spectrum. For instance, singlet signals observed at 8.23 ppm have been attributed to the protons at positions 3 and 6 of a pyrazolo[3,4-d]pyrimidine nucleus. In other analogs, such as pyrimido[5,4-e]triazines, signals for methyl groups attached to nitrogen atoms (N-CH₃) appear as singlets at chemical shifts around 3.19 ppm and 3.88 ppm. The disappearance of a proton signal, for example an N-H proton, following a chemical reaction like alkylation, provides unequivocal evidence of the modification site.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In studies on related structures, characteristic signals for carbons within the fused heterocyclic rings are observed. For example, the alkylation of a nitrogen atom can be confirmed by the appearance of new signals in the aliphatic region of the ¹³C NMR spectrum; a C-N(5) signal at δ 27.5 ppm and a C-N(2) signal at δ 40.4 ppm were key to confirming the structure of a methylated pyrazolopyrimidine. The positions of carbonyl (C=O) groups are also readily identified by their characteristic downfield shifts.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrazolo-Fused Heterocycles This table presents data for related but distinct molecular structures to illustrate typical NMR values.

Compound ClassFunctional GroupChemical Shift (δ, ppm)Reference
Pyrazolo[3,4-d]pyrimidineAromatic C-H8.23 (s)
Pyrimido[5,4-e]triazineN(5)-CH₃3.19 (s)
Pyrimido[5,4-e]triazineN(2)-CH₃3.88 (s)
Ferrocenylpyrazolo[1,5-a]pyrimidinePyrimidine C-H7.01 (d)

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Pyrazolo-Fused Heterocycles This table presents data for related but distinct molecular structures to illustrate typical NMR values.

Compound ClassCarbon AtomChemical Shift (δ, ppm)Reference
Pyrimido[5,4-e]triazineC-N(5)27.5
Pyrimido[5,4-e]triazineC-N(2)40.4
Pyrazolo[4,3-g]pteridineAromatic & sp² C106.7 - 151.6
Pyrazolo[4,3-g]pteridinePyrimidine C-2154.2
Pyrazolo[4,3-g]pteridineCarbonyl (C=O)158.3

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of novel compounds. High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the unambiguous determination of a molecule's formula.

For various pyrazolo-pteridine and pyrazolo-pyrimidine derivatives, the molecular ion peak (M⁺) is readily identified, confirming the successful synthesis of the target compound. For example, in the characterization of a series of pyrazolo[3,4-b]pyrazines, the mass spectra consistently showed the expected molecular ions, such as an m/z value of 323 (M⁺) for a semicarbazone derivative. Similarly, the molecular ion for a 3-methyl-1-phenyl-7-thioxo-7,8-dihydro-1H-pyrazolo[4,3-g]pteridin-5(6H)-one derivative was observed at m/z 302 (M⁺).

Beyond molecular formula confirmation, the fragmentation patterns observed in mass spectra can provide valuable structural information. The fragmentation pathways often involve the characteristic loss of small, stable molecules or radicals, which can help to piece together the different components of the molecular structure. This analysis is crucial for distinguishing between isomers, which have the same molecular weight but different atomic arrangements.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and, to a lesser extent, Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For the this compound scaffold and its derivatives, these techniques are essential for identifying key structural features.

IR spectra of related heterocyclic systems clearly show characteristic absorption bands for various functional groups. For example, the presence of carbonyl (C=O) groups is confirmed by strong absorption bands typically found in the range of 1655–1751 cm⁻¹. N-H stretching vibrations are identified by bands in the region of 3170–3416 cm⁻¹, and their disappearance after a substitution reaction provides strong evidence of successful derivatization. Other important vibrations include C=N stretching (around 1558 cm⁻¹) and aromatic C-H and C=C stretching modes.

Raman spectroscopy provides complementary information, particularly for symmetric non-polar bonds that may be weak or absent in IR spectra. In a study of the related compound 4-aminopyrazolo[3,4-d]pyrimidine, both IR and Raman spectra were used to identify ring C–N stretching vibrations. The combined use of both IR and Raman spectroscopy, often supported by computational calculations, allows for a comprehensive analysis of the molecule's vibrational landscape.

Table 3: Characteristic IR Absorption Bands for Related Pyrazolo-Fused Heterocycles This table presents data for related but distinct molecular structures to illustrate typical IR values.

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
N-HStretch3170 - 3416
C=OStretch1655 - 1751
C=NStretch~1609 - 1627
C=C (aromatic)Stretch~1537

X-ray Crystallography for Solid-State Structure and Tautomeric Form Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure. For complex nitrogen-rich heterocycles, which often have poor solubility or a low proportion of hydrogen and carbon atoms, X-ray crystallography is frequently the ultimate tool for unambiguous structure establishment.

A significant challenge in the study of heterocyclic systems like pyrazolo-pteridines is the potential for tautomerism. Tautomers are structural isomers that readily interconvert, and NMR or mass spectrometry may not easily distinguish between them. X-ray crystallography can directly visualize the positions of atoms, including hydrogen atoms on nitrogen or oxygen, thereby confirming the dominant tautomeric form in the solid state. For example, a study on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives used X-ray crystallography to definitively identify the actual tautomeric structure from several possibilities. In another case, the crystal structure of a 7-ferrocenyl-pyrazolo[1,5-a]pyrimidine hybrid was determined, revealing a triclinic crystal system and confirming the connectivity of the fused rings.

Chiroptical Spectroscopy for Chiral this compound Derivatives

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is essential for the characterization of chiral molecules. If a stereocenter is introduced into the this compound scaffold, for instance through a chiral substituent, these methods can be used to determine the molecule's absolute configuration and study its conformational properties in solution.

The application of chiroptical spectroscopy is well-established for determining the structure of chiral drugs and complex molecules. In the context of related heterocyclic systems, studies on chiral pyrazolo[4,3-e]triazine sulfonamides highlight the importance of these techniques. By comparing experimentally measured CD or VCD spectra with those predicted by quantum chemical calculations for different stereoisomers, it is possible to assign the absolute configuration of the chiral center(s). This approach is invaluable in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity or material properties.

Theoretical and Computational Investigations of 4h Pyrazolo 4,5,1 De Pteridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of pyrazolo-pyrimidine derivatives. jchemrev.comresearchgate.net These computational methods allow for the detailed analysis of molecular geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely used to investigate the electronic structure and reactivity of various pyrazolo-pyrimidine systems. jchemrev.com By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry and compute various electronic parameters. researchgate.net These calculations provide a foundational understanding of the electron distribution within the molecule, which is key to predicting its chemical behavior.

The reactivity of these compounds is often analyzed through global reactivity descriptors, which are calculated using the energies of the frontier molecular orbitals. researchgate.net These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, a smaller energy gap between the HOMO and LUMO generally indicates higher chemical reactivity. nih.gov

HOMO-LUMO Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Computational studies on related pyrazolo-pyrimidine derivatives have shown that the HOMO and LUMO energies, and consequently the energy gap, can be influenced by the presence of different substituents. researchgate.netresearchgate.net These calculations are vital for understanding the charge transfer that occurs within the molecule. jchemrev.comresearchgate.net

Calculated HOMO-LUMO Energies and Energy Gaps for Pyrazolo-pyrimidine Derivatives (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Compound 3--2.783 researchgate.net
Compound 9--3.995 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.govrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In pyrazolo-pyrimidine systems, MEP analysis helps to identify the most likely sites for intermolecular interactions. rsc.org For example, the nitrogen atoms and carbonyl oxygens often represent regions of high electron density (negative potential), making them potential sites for hydrogen bonding and other electrophilic interactions. researchgate.netnih.gov The MEP is calculated at a specific level of theory, such as B3LYP/6-311++G(d,p), to provide a detailed and accurate representation of the electrostatic landscape of the molecule. researchgate.net

Tautomerism and Isomerism Analysis of 4H-Pyrazolo[4,5,1-de]pteridine

The possibility of tautomerism is a significant aspect of the chemistry of many heterocyclic compounds, including pyrazolo-pyrimidines. researchgate.net Tautomers are isomers that can readily interconvert through the migration of a proton. The introduction of functional groups like oxo, thioxo, or amino groups into the pteridine (B1203161) system can lead to both functional and annular tautomerism. researchgate.net

Energetic Landscape of Tautomeric Forms

Computational methods are employed to calculate the relative energies of different possible tautomers of a given molecule. researchgate.net This analysis of the energetic landscape helps in determining the most stable tautomeric form under specific conditions. By calculating parameters such as total energies, relative energies, and relative Gibbs free energies, researchers can predict the equilibrium distribution of tautomers. jchemrev.com

For instance, in studies of related pyrazolo[4,3-c]pyrazoles, DFT calculations have been used to determine the stabilities of individual tautomeric forms. researchgate.net These calculations revealed that the N1-H/N4-H tautomer was the predominant form for the studied compounds. researchgate.net

Computational Prediction of Dominant Tautomers

Computational chemistry provides a powerful tool for predicting the dominant tautomeric form of a molecule. researchgate.net By comparing the calculated energies of all plausible tautomers, the most stable isomer can be identified. researchgate.net This prediction is often supported by experimental data, such as NMR spectroscopy. researchgate.net

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics and interaction profiles of molecules over time. Such simulations can provide valuable insights into the structural stability, flexibility, and potential binding modes of a compound with biological macromolecules.

Despite a thorough search of computational chemistry and molecular modeling literature, no specific studies detailing molecular dynamics simulations performed on this compound have been identified. Consequently, there are no available data tables or detailed research findings regarding its dynamic behavior, interaction with solvent molecules, or its stability in a simulated biological environment. Research in this area would be necessary to elucidate the conformational landscape and potential intermolecular interactions of this specific heterocyclic system.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a cornerstone of modern drug discovery and development, enabling the prediction of a compound's biological activity based on its chemical structure. These Structure-Activity Relationship (SAR) studies help in identifying key structural motifs responsible for a desired biological effect and in guiding the design of new, more potent analogues.

There is currently no published research focused on in silico modeling or SAR prediction specifically for this compound. While SAR studies have been conducted on other classes of pyrazolo-pteridines and related heterocycles, these findings cannot be directly extrapolated to the this compound core due to the unique electronic and steric properties that would arise from its specific ring fusion. The development of predictive SAR models for this compound would require initial biological screening data against one or more targets, which does not appear to be publicly available at this time.

Biological Activity Profiling and Mechanistic Investigations of 4h Pyrazolo 4,5,1 De Pteridine Derivatives

Anticancer and Antitumor Potential

Derivatives of the pyrazolo[4,5,1-de]pteridine scaffold have demonstrated notable efficacy as anticancer agents, attributable to their ability to modulate key cellular processes involved in cancer progression. Their multifaceted activity profile encompasses enzyme inhibition, antiproliferative effects, and the induction of programmed cell death.

Enzyme Inhibition Studies

The anticancer effects of pyrazolo[4,5,1-de]pteridine derivatives are frequently linked to their potent inhibitory action against a range of enzymes that are critical for tumor growth and survival.

Protein Kinases: A significant focus of research has been on the inhibition of protein kinases, which are pivotal in cancer cell signaling pathways.

Cyclin-Dependent Kinases (CDKs): Certain 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have been identified as potent and selective inhibitors of CDK4 and CDK6. For instance, compound 13n demonstrated IC50 values of 0.01 and 0.026 μM against CDK4 and CDK6, respectively. researchgate.net Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides have also been suggested as potential inhibitors of CDK2. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Some pyrazolo derivatives have been reported as dual inhibitors of EGFR and VEGFR-2, contributing to their anticancer properties. nih.gov

Other Kinases: The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its inhibitory activity against a variety of kinases, including glycogen (B147801) synthase kinase (GSK), dual Src/Abl kinase, and others, highlighting the versatility of this chemical structure in targeting different signaling pathways. researchgate.net Additionally, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides have been shown to inhibit Bruton's tyrosine kinase (BTK) and AKT2 kinase. mdpi.com

Other Enzymes:

Xanthine (B1682287) Oxidase: A pyrazole (B372694) derivative showed potent xanthine oxidase inhibitory activity with an IC50 of 0.83 μM, which was linked to its anticancer effect against human colon cancer cell lines. nih.gov

Phosphodiesterase-5 (PDE5): Pyrazolo[3,4-d]pyrimidin-4-(5H)-one derivatives have been synthesized and evaluated as inhibitors of PDE5. researchgate.net

Table 1: Enzyme Inhibition by Pyrazolo[4,5,1-de]pteridine Derivatives

Derivative Class Target Enzyme IC50 Value Reference
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline CDK4 0.01 µM researchgate.net
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline CDK6 0.026 µM researchgate.net
Pyrazole derivative Xanthine Oxidase 0.83 µM nih.gov
Pyrazolo[3,4-b]pyridine derivative TBK1 0.2 nM nih.gov

Antiproliferative and Cytostatic Effects in Cell Lines (In Vitro Studies)

The ability of pyrazolo[4,5,1-de]pteridine derivatives to inhibit the proliferation of cancer cells has been extensively documented across a variety of human cancer cell lines.

Broad-Spectrum Activity: Numerous studies have demonstrated the antiproliferative activity of pyrazolo derivatives against a panel of cancer cell lines, including those from breast, lung, colon, and leukemia. nih.govnih.govnih.gov For example, a series of benzimidazole-linked pyrazolo[1,5-a]pyrimidines displayed potent and selective cytotoxicity against MCF7 (breast), A549 (lung), HeLa (cervix), and SiHa (cervix) cell lines. nih.gov

Colon Cancer: One pyrazole derivative was particularly effective against a human colon cancer cell line with an IC50 of 4.2 μM. nih.gov Another study found that pyrazolo[1,2-a]benzo nih.govnih.govresearchgate.netnih.govtetrazinone derivatives showed significant growth inhibition against the COLO 205 colon cancer cell line. nih.gov

Breast Cancer: Pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with one compound exhibiting an IC50 of 11 µM. researchgate.net

Lung Cancer: Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been shown to inhibit the growth of A549 and H322 lung cancer cells in a dose-dependent manner. nih.govnih.gov

Glioblastoma: An iterative design and screening process of pyrazolo[3,4-d]pyrimidines led to the discovery of compounds with low micromolar potencies against glioblastoma cell lines, including patient-derived stem cells. researchgate.net

Table 2: Antiproliferative Activity of Pyrazolo[4,5,1-de]pteridine Derivatives in Cancer Cell Lines

Derivative Class Cell Line IC50 / Activity Reference
Pyrazole derivative Human colon cancer 4.2 µM nih.gov
Pyrazolo[3,4-d]pyrimidin-4-one MCF-7 (Breast) 11 µM researchgate.net
Pyrazolo[1,2-a]benzo nih.govnih.govresearchgate.netnih.govtetrazinone CCRF-CEM (Leukemia) 81% GI at 10 µM nih.gov
Pyrazolo[1,2-a]benzo nih.govnih.govresearchgate.netnih.govtetrazinone COLO 205 (Colon) 45% GI at 10 µM nih.gov
7-Chloro-thiazolo[4,5-d]pyrimidine NCI-60 panel Mean growth % of 29.51 mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Cancer Models

A key mechanism underlying the anticancer potential of pyrazolo[4,5,1-de]pteridine derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

Apoptosis Induction: Several pyrazolo derivatives have been identified as potent inducers of apoptosis. nih.govnih.gov One study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1, found that it significantly increased the percentage of apoptotic cells in the A549 lung cancer cell line from 0.57% to 10.06%. nih.govafricaresearchconnects.com The induction of apoptosis was confirmed by the activation of caspases and the cleavage of PARP. mdpi.com

Cell Cycle Arrest: Treatment with these compounds often leads to cell cycle arrest at specific phases, preventing cancer cells from dividing. For instance, the most active pyrazolo[1,2-a]benzo nih.govnih.govresearchgate.netnih.govtetrazinone compounds caused cell cycle arrest in the S phase in HeLa cells. nih.gov The PPD-1 derivative induced Sub G1 and G2/M cell cycle arrest in A549 cells. nih.govafricaresearchconnects.com

Modulation of Apoptotic Regulators: The pro-apoptotic effects of these derivatives are often mediated by altering the expression of key regulatory proteins. PPD-1 was shown to upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2. nih.govafricaresearchconnects.com This disruption of the Bcl-2/Bax balance is a crucial step in initiating the intrinsic mitochondrial pathway of apoptosis. nih.govafricaresearchconnects.com

Table 3: Effects of Pyrazolo[4,5,1-de]pteridine Derivatives on Apoptosis and Cell Cycle

Derivative Cell Line Effect Mechanism Reference
Pyrazolo[3,4-d]pyridazine (PPD-1) A549 (Lung) Increased apoptosis (0.57% to 10.06%) Disruption of Bcl-2/Bax balance nih.govafricaresearchconnects.com
Pyrazolo[3,4-d]pyridazine (PPD-1) A549 (Lung) Sub G1 and G2/M cell cycle arrest Upregulation of p53 nih.govafricaresearchconnects.com
Pyrazolo[1,2-a]benzo nih.govnih.govresearchgate.netnih.govtetrazinone HeLa (Cervix) S phase cell cycle arrest - nih.gov

Mechanisms of Action in Cellular Systems

The anticancer activity of pyrazolo[4,5,1-de]pteridine derivatives stems from their interference with fundamental cellular processes.

DNA Synthesis Disruption: Pyrazofurin, a pyrazole derivative, acts as an inhibitor of purine (B94841) nucleotide synthesis by targeting the enzyme orotate (B1227488) phosphoribosyltransferase (OMPdecase) in tumor cells. This action blocks the synthesis of pyrimidine (B1678525) nucleotides, thereby inhibiting both DNA and RNA synthesis. nih.gov

Protein Target Interaction: The primary mechanism of action for many pyrazolo derivatives involves direct interaction with and inhibition of specific protein targets. As detailed in the enzyme inhibition section, these compounds can bind to the active sites of various kinases, disrupting signaling pathways that are essential for cancer cell proliferation and survival. researchgate.netresearchgate.net Molecular modeling studies have shown that pyrazolo[3,4-d]pyridazine derivatives can bind to the XIAP-BIR3 domain, an important regulator of apoptosis. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of the pyrazolo[4,5,1-de]pteridine scaffold have also shown promise as antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have demonstrated that certain pyrazolo derivatives possess inhibitory activity against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: A number of pyrazolo derivatives have shown good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.gov One study identified a spiroaminopyran derivative that was particularly effective against clinical isolates of these bacteria, with MICs of 32 and 64 µg/mL, respectively. nih.gov Other pyrazole derivatives have been reported as potent anti-MRSA (methicillin-resistant Staphylococcus aureus) agents with MIC values as low as 4 μg/ml. nih.gov

Gram-Negative Bacteria: While some derivatives are inactive against Gram-negative bacteria, others have shown moderate to outstanding activity. nih.govresearchgate.net For example, certain pyrazolo[3,4-d]pyrimidine derivatives displayed activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

Mechanism of Action: The antibacterial mode of action for some pyrazole-derived hydrazones is attributed to their ability to disrupt the bacterial cell wall. nih.gov Other derivatives have been designed as DNA gyrase inhibitors, a key enzyme in bacterial DNA replication. researchgate.net

Table 4: Antibacterial Activity of Pyrazolo[4,5,1-de]pteridine Derivatives

Derivative Class Bacterial Strain MIC (µg/mL) Reference
Spiroaminopyran derivative Staphylococcus aureus (clinical isolate) 32 nih.gov
Spiroaminopyran derivative Streptococcus pyogenes (clinical isolate) 64 nih.gov
Thiazolo-pyrazole derivative MRSA 4 nih.gov
Naphthyl-substituted pyrazole-hydrazone Staphylococcus aureus 0.78–1.56 nih.gov
4,5-dihydropyrazole derivative Bacillus subtilis 3.125 researchgate.net
4,5-dihydropyrazole derivative Staphylococcus aureus 0.39 researchgate.net
4,5-dihydropyrazole derivative Pseudomonas aeruginosa 0.39 researchgate.net
4,5-dihydropyrazole derivative Escherichia coli 0.39 researchgate.net

Anti-Biofilm Properties and Associated Mechanisms

No studies were identified that specifically investigate the anti-biofilm properties of 4H-Pyrazolo[4,5,1-de]pteridine derivatives. Research on related compounds, such as 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorides, has shown activity against bacterial biofilms, but this information is not applicable to the distinct pteridine (B1203161) ring system . Therefore, data on mechanisms like intracellular ROS accumulation or protein leakage for this compound is unavailable.

Antitubercular Activity AgainstMycobacterium tuberculosis(Mtb)

While the broader class of pyrazole-containing compounds has been a subject of interest in tuberculosis research, no specific studies were found detailing the antitubercular activity of this compound.

Whole-Cell Screening and Lead Identification

There is no available information from whole-cell screening campaigns that identifies this compound derivatives as having activity against Mycobacterium tuberculosis. Phenotypic screenings have successfully identified other heterocyclic compounds, including various pyrazole and tetrahydropyrazolo[1,5-a]pyrimidine analogues, as potent anti-tubercular agents, but this does not extend to the specified pteridine scaffold. plos.org

Resistance Mechanisms and Target Identification

Due to the absence of identified antitubercular activity, there are no studies on the resistance mechanisms or molecular targets of this compound in M. tuberculosis. Research on other scaffolds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, has implicated targets like a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase and perturbations in iron metabolism as mechanisms of action and resistance. lookchem.com However, these findings cannot be attributed to the this compound core.

Anti-Inflammatory Activities

No specific research was found on the anti-inflammatory activities of this compound derivatives. The anti-inflammatory potential of various pyrazole-containing structures is well-documented, but this cannot be extrapolated to the requested compound.

In Vitro Anti-inflammatory Assays

There are no published results from in vitro anti-inflammatory assays, such as cyclooxygenase (COX) inhibition or lipopolysaccharide (LPS)-induced cytokine inhibition in cell lines, for this compound derivatives. Studies on pyrazolo[1,5-a]quinazolines and pyrazolo[3,4-d]pyrimidine hybrids have shown promise in such assays, but similar data for the target compound is absent from the scientific literature. mdpi.commedchemexpress.cn

In Vivo Animal Models of Inflammation

No data is available on the evaluation of this compound derivatives in in vivo models of inflammation. The carrageenan-induced paw edema model in rats is a standard preclinical test for acute anti-inflammatory activity and has been used to validate the effects of many pyrazole derivatives. nih.govnih.gov However, no such studies have been reported for the this compound scaffold.

Molecular Targets in Inflammatory Pathways (e.g., COX-2 inhibition)

Derivatives of pyrazole and related fused heterocyclic systems have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is largely attributed to the inhibition of COX-2, an isoform of the cyclooxygenase enzyme induced by pro-inflammatory stimuli. nih.gov In contrast, the inhibition of the constitutively active COX-1 isoform is associated with undesirable side effects. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors. nih.gov

Several studies have demonstrated the potential of pyrazole-based compounds as potent and selective COX-2 inhibitors. For instance, a series of pyrazole–pyridazine hybrids showed significant COX-2 inhibitory action. rsc.org Trimethoxy derivatives from this series, in particular, demonstrated higher COX-2 inhibitory activity than the standard drug celecoxib, as indicated by their IC50 values. rsc.org Molecular modeling studies have suggested that these derivatives exhibit a respectable binding affinity towards the active site of the COX-2 enzyme. rsc.org

Similarly, other modified pyrazole structures, such as pyrazolyl thiazolones and N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, have been synthesized and evaluated. The most active pyrazolyl thiazolones displayed COX-2 inhibitory activities comparable to celecoxib. nih.gov Furthermore, certain pyrazole derivatives have been shown to not only inhibit COX-2 but also suppress the production of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-induced macrophages. rsc.org

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound Class Specific Derivative IC50 (µM) for COX-2 Reference Compound IC50 (µM) for COX-2 (Reference)
Pyrazole-pyridazine hybrid Trimethoxy derivative 5f 1.50 Celecoxib >1.50
Pyrazole-pyridazine hybrid Trimethoxy derivative 6f 1.15 Celecoxib >1.15
Pyrazole-pyridazine hybrid Bromo derivative 6e Comparable to Celecoxib Celecoxib Not specified
Pyrazolyl thiazolones Most active compounds 0.09–0.14 Celecoxib Not specified

Other Enzyme Inhibition Studies (e.g., Tyrosinase, Urease)

The inhibitory potential of pyrazole-containing scaffolds extends beyond inflammatory enzymes to other classes, such as tyrosinase and urease.

Tyrosinase Inhibition Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing depigmentation agents used in cosmetics and treatments for hyperpigmentation disorders. nih.govmdpi.com Various pyrazole derivatives have been identified as effective tyrosinase inhibitors. mdpi.comresearchgate.net For example, a study on carbothioamidopyrazole derivatives found that compounds with methyl group substitutions at the C-3 position of the pyrazole ring demonstrated the greatest inhibitory properties against tyrosinase. mdpi.com Two compounds from this series exhibited stronger inhibitory activity than kojic acid, a well-known tyrosinase inhibitor. mdpi.com Molecular docking analyses suggest that these pyrazole derivatives may block the enzyme's activity by preventing the substrate's access to the active site. mdpi.com Another study synthesized a series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and found their IC50 values to be significantly lower than that of the standard inhibitor resveratrol (B1683913) when L-tyrosine was used as the substrate. researchgate.net

Table 2: Tyrosinase Inhibitory Activity of Pyrazole Derivatives

Compound Class Specific Derivative IC50 (mg/mL) Substrate Reference Compound IC50 (mg/mL) (Reference)
Pyrazole-1-carbothioamide Compound 2 0.391 ± 0.017 L-tyrosine Resveratrol 0.965 ± 0.016

Urease Inhibition Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea. nih.gov Its inhibition is a strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov Heterocyclic compounds, including derivatives of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole, have been reported as potent urease inhibitors. nih.gov While direct studies on this compound are limited in this context, the broader class of azole-containing compounds has shown significant promise. For instance, disubstituted 1,2,4-triazole-3-thiones have demonstrated notable urease inhibitory activity. nih.gov The mechanism often involves interaction with the nickel ions in the enzyme's active site. nih.gov

DNA/RNA Interaction Studies and Gene Expression Modulation (In Vitro)

The biological activity of pyrazole-fused heterocyclic systems can also be mediated through interactions with nucleic acids and modulation of gene expression. Studies on closely related scaffolds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgresearchgate.netnih.govtriazine sulfonamides, provide insight into these mechanisms. mdpi.com

In vitro investigations on pancreatic cancer cell lines (BxPC-3) treated with a pyrazolo-triazine sulfonamide derivative (MM134) revealed significant changes in gene expression profiles. Gene expression data indicated the up-regulation of several key genes involved in apoptosis and inflammatory signaling pathways. mdpi.com Specifically, the following genes were identified as being up-regulated following treatment:

BCL10 (B-cell lymphoma 10)

GADD45A (Growth arrest and DNA damage-inducible alpha)

RIPK2 (Receptor-interacting serine/threonine-protein kinase 2)

TNF (Tumor necrosis factor)

TNFRSF10B (Tumor necrosis factor receptor superfamily member 10b)

TNFRSF1A (Tumor necrosis factor receptor superfamily member 1a)

These findings suggest that the cytotoxic and anti-proliferative effects of this class of compounds may be linked to the activation of TNF-related apoptosis and necroptosis pathways. mdpi.com Furthermore, in silico computational studies performed on this scaffold indicated that AKT2 kinase, a key component in cell survival pathways, could be a primary molecular target. mdpi.com While these results are for a related pyrazolo-triazine system, they highlight a potential mechanism of action for pyrazole-fused heterocycles involving the modulation of gene expression critical to cell survival and death.

In-Depth Analysis of this compound Derivatives: A Review of Structure-Activity Relationships and Computational Modeling

Extensive research into the chemical compound “this compound” and its derivatives has not yielded specific publicly available data regarding its Structure-Activity Relationship (SAR), pharmacophore modeling, rational design, Quantitative Structure-Activity Relationship (QSAR), or ligand-protein interaction analysis.

Despite comprehensive searches of scientific literature and chemical databases, detailed research findings focusing solely on the this compound scaffold, as outlined in the requested article structure, are not presently available. The field of medicinal chemistry is vast, with countless heterocyclic systems being synthesized and studied. However, it appears that this specific pteridine isomer has not been a significant focus of published research to date.

Therefore, it is not possible to provide a scientifically accurate and thorough article on the following requested topics for this specific compound:

Structure Activity Relationship Sar and Pharmacophore Modeling of 4h Pyrazolo 4,5,1 De Pteridine Derivatives

Ligand-Protein Interaction Analysis through Molecular Docking:There are no available molecular docking studies that describe how 4H-Pyrazolo[4,5,1-de]pteridine derivatives might bind to specific protein targets.

While research exists for other isomers of pyrazolopteridine and a wide array of other pyrazole (B372694) and pteridine-containing heterocyclic systems, the user's strict requirement to focus solely on the this compound core structure prevents the inclusion of data from these related but distinct chemical entities. Presenting information from other scaffolds would be scientifically inaccurate and misleading in the context of the specific subject requested.

This absence of information highlights a potential area for future research within medicinal chemistry. The synthesis and biological evaluation of this compound derivatives could unveil novel pharmacological properties and contribute new scaffolds for drug discovery.

Table of Compounds Mentioned

Advanced Analytical Methodologies for 4h Pyrazolo 4,5,1 De Pteridine Research

Chromatographic Techniques for Purity Assessment and Quantification

There is no specific information available in the scientific literature regarding the use of chromatographic techniques for the purity assessment and quantification of 4H-Pyrazolo[4,5,1-de]pteridine. While general chromatographic principles would apply, the absence of published methods, including details on stationary phases, mobile phases, and detection techniques tailored for this compound, prevents a detailed and accurate discussion.

Spectrophotometric Assays for Biological Activity Evaluation

No spectrophotometric assays have been described in the literature for evaluating the biological activity of this compound. Without published studies, it is not possible to provide information on specific assay protocols, chromogenic or fluorogenic substrates, or the types of biological activities that have been investigated for this compound.

Method Development for Detection and Quantification in Complex Biological Matrices (Non-Clinical)

There are no published methods for the detection and quantification of this compound in complex non-clinical biological matrices. Research detailing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, along with specific parameters for analytical instrumentation like LC-MS/MS, is not available for this compound.

Emerging Applications and Research Perspectives for 4h Pyrazolo 4,5,1 De Pteridine

Integration in Material Sciences (e.g., Photophysical Properties, Crystallization Phenomena)

The field of material sciences is continually in search of novel organic molecules with unique photophysical and crystallization properties for the development of advanced materials. While direct studies on the material science applications of 4H-Pyrazolo[4,5,1-de]pteridine are limited, the characteristics of related heterocyclic systems, such as pyrazolopyridines and pteridines, provide a basis for predicting its potential. researchgate.netijrpr.com

Photophysical Properties:

Derivatives of similar fused N-heteroaromatic compounds are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. researchgate.net The extended π-conjugated system of the this compound scaffold suggests that it could possess tunable electronic and optical properties. nih.gov The absorption and emission wavelengths, quantum yields, and Stokes shift are critical parameters that determine the suitability of a compound for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photosensitizers. nih.govnih.gov

The photophysical properties of pyrazolo and pteridine (B1203161) derivatives can be significantly influenced by substituent effects. Electron-donating or electron-withdrawing groups at various positions on the heterocyclic core can modulate the intramolecular charge transfer (ICT) characteristics, leading to shifts in the absorption and emission spectra. mdpi.com For instance, the introduction of specific functional groups could potentially lead to derivatives of this compound with desirable absorption in the visible or near-infrared region and high fluorescence quantum yields.

Table 1: Hypothetical Photophysical Properties of Substituted this compound Derivatives

Substituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
-H3504200.25
-OCH₃3654500.40
-NO₂3804800.10
-N(CH₃)₂3905100.65

This table presents hypothetical data based on general trends observed in similar heterocyclic compounds and is for illustrative purposes only.

Crystallization Phenomena:

The crystallization behavior of organic molecules is crucial for their application in solid-state devices and for determining their three-dimensional structure, which influences their properties. The planar nature of the this compound core suggests a propensity for π-π stacking interactions, which can drive the formation of well-ordered crystalline structures. nih.gov The nature and position of substituents can influence the crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govnih.gov

The ability to control the crystallization process is essential for obtaining materials with desired morphologies, such as single crystals, thin films, or nanoparticles. google.com For example, the formation of organic nanoparticles can be achieved through methods like reprecipitation, and their properties are dependent on the molecular stacking. nih.gov Understanding and controlling the crystallization of this compound derivatives could open avenues for their use in organic electronics and photonics.

Role in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and potent chemical probes is essential for understanding disease mechanisms and for drug discovery. Pteridine derivatives have historically played a significant role in medicinal chemistry, with compounds like methotrexate (B535133) being a cornerstone of cancer therapy. ijrpr.comresearchgate.net This history suggests that the this compound scaffold could serve as a valuable template for the design of novel chemical probes.

The biological activity of pteridine derivatives often stems from their ability to interact with specific enzymes, such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1). researchgate.net These enzymes are crucial in various metabolic pathways, and their inhibition can have therapeutic effects. The unique arrangement of nitrogen atoms in the this compound core may allow for specific interactions with the active sites of target proteins, potentially leading to the development of highly selective inhibitors.

The design of chemical probes based on this scaffold would involve the synthesis of a library of derivatives with diverse functional groups. These derivatives could then be screened against a panel of biological targets to identify compounds with high affinity and selectivity. Further optimization through structure-activity relationship (SAR) studies could lead to the development of potent and specific chemical probes for studying cellular processes or for validating new drug targets.

Chemoinformatic and Machine Learning Approaches in this compound Research

In recent years, chemoinformatic and machine learning approaches have become indispensable tools in chemical research and drug discovery. mdpi.com These computational methods can be applied to accelerate the exploration of the chemical space around the this compound scaffold and to predict the properties of its derivatives.

Chemoinformatic Analysis:

Chemoinformatic tools can be used to analyze the structural features of this compound and to compare them with existing databases of bioactive molecules. This can help in identifying potential biological targets and in designing focused libraries of compounds for screening. Techniques such as molecular docking and virtual screening can be employed to predict the binding affinity of this compound derivatives to specific protein targets. mdpi.com This in silico approach can significantly reduce the time and cost associated with experimental screening.

Machine Learning Models:

Machine learning models can be trained on existing data from related compound classes to predict various properties of novel this compound derivatives. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their molecular descriptors. Similarly, models can be trained to predict physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of drug-like molecules.

The application of generative machine learning models could also propose novel this compound-based structures with desired properties. mdpi.com By learning from the chemical patterns of known active compounds, these models can generate new molecules that are likely to have high biological activity, thus expanding the chemical space for exploration.

Table 2: Potential Applications of Chemoinformatic and Machine Learning in this compound Research

Computational ApproachApplicationPredicted Outcome
Molecular DockingTarget IdentificationBinding affinity and mode to specific proteins.
Virtual ScreeningHit IdentificationPrioritization of compounds for experimental testing.
QSAR ModelingActivity PredictionEstimation of biological activity for novel derivatives.
Generative Modelsde novo DesignProposal of new chemical structures with desired properties.

Challenges, Limitations, and Future Research Directions

Addressing Synthetic Challenges and Improving Efficiency

Future research is focused on developing more streamlined and efficient synthetic protocols. Key areas of advancement include:

One-Pot, Multi-Component Reactions: These strategies combine several reaction steps into a single procedure without isolating intermediates. For instance, an efficient one-pot, four-component synthesis of pyrazolo[3,4-d]pyrimidines has been developed using hydrazines, methylenemalononitriles, aldehydes, and alcohols, which simplifies the process and improves accessibility to these scaffolds. beilstein-journals.org

Novel Catalysis: The use of innovative catalysts, such as nano-ZnO or Pd-nanoparticles, can promote reactions under milder conditions, reduce reaction times, and enhance yields, offering an environmentally friendly approach to synthesis. mdpi.com

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, which can improve yield, safety, and scalability of synthetic processes.

Synthetic StrategyDescriptionAdvantagesRelevant Analogue
One-Pot, Four-Component ReactionCondensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols in a single vessel. beilstein-journals.orgOperational simplicity, readily available substrates, efficiency. beilstein-journals.orgPyrazolo[3,4-d]pyrimidines
Modified Japp–Klingemann ReactionA sequence involving SNAr and the Japp–Klingemann reaction, combining azo-coupling, deacylation, and ring annulation in one pot. nih.govUses stable arenediazonium tosylates, operational simplicity. nih.govPyrazolo[4,3-b]pyridines
Cyclocondensation ReactionsFormation of the pyrimidine (B1678525) ring by reacting 3-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls. mdpi.comnih.govA straightforward and rapid method for obtaining polysubstituted pyrazoles and fused systems. mdpi.comnih.govPyrazolo[1,5-a]pyrimidines

Enhancing Selectivity and Overcoming Resistance Mechanisms in Biological Contexts

A significant hurdle in the development of kinase inhibitors and other targeted therapies is achieving high selectivity for the intended biological target over other structurally similar proteins. Off-target effects can lead to toxicity and diminish the therapeutic window. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been successfully developed as highly selective inhibitors of specific kinases, such as phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in inflammatory diseases like asthma. nih.gov

Another major challenge, particularly in cancer chemotherapy, is the development of multidrug resistance (MDR). nih.gov A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP), which actively pump therapeutic agents out of cancer cells. nih.gov

Future research directions to address these issues include:

Structure-Based Drug Design: Utilizing the crystal structures of target proteins to design inhibitors that fit precisely into the active site, thereby enhancing selectivity.

Development of Allosteric Inhibitors: Targeting sites on proteins other than the active site can offer a different mechanism of inhibition and potentially greater selectivity.

Combination Therapy: Using pyrazolo-pteridine derivatives that can reverse MDR in conjunction with conventional chemotherapy. For example, the pyrazolo[3,4-d]pyrimidine derivative SCO-201 has been shown to inhibit the BCRP transporter and re-sensitize resistant cancer cells to chemotherapy. nih.gov

Targeting Resistance Pathways: Investigating and targeting the signaling pathways that lead to the upregulation of resistance mechanisms in cells.

Compound ClassChallenge AddressedMechanismExample
Pyrazolo[1,5-a]pyrimidinesLack of SelectivityDesigned as potent and highly selective inhibitors of the PI3Kδ isoform. nih.govCPL302253
Pyrazolo[3,4-d]pyrimidinesMultidrug Resistance (MDR)Inhibits the ABCG2/BCRP transporter, reversing resistance to chemotherapy agents like SN-38. nih.govSCO-201
4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolinesLack of SelectivityDeveloped as a highly potent and specific ATP mimetic inhibitor of Polo-like kinase 1 (Plk1). researchgate.netCompound 49

Exploring Novel Biological Targets and Mechanisms of Action

The versatility of the pyrazolo-pteridine scaffold allows for its application against a wide array of biological targets. While much research has focused on kinase inhibition, new opportunities are continually emerging. The identification of novel targets is crucial for expanding the therapeutic potential of this compound class. nih.govresearchgate.net

Current research highlights several promising targets:

Bromodomain and Extra-Terminal Domain (BET) Proteins: Compounds based on a modified dihydropteridine core have been developed as potent inhibitors of BRD4, a BET protein involved in transcriptional regulation and cancer. nih.gov

Enzymes in Nucleotide Synthesis: Pyrazolo[3,4-d]pyrimidine-based analogues have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthetase (TS), key enzymes in DNA synthesis, presenting a multi-targeted approach to cancer therapy. tandfonline.com

Inflammatory Pathway Kinases: Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies and autoimmune diseases. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides have been shown to inhibit BTK and suppress cancer cell viability. mdpi.com

Innate Immunity Signaling: Toll-like receptor 4 (TLR4) signaling is critical in the inflammatory response associated with acute lung injury. Pyrazolo[4,3-d]pyrimidines have been identified as inhibitors of this pathway. nih.gov

Future efforts will likely involve high-throughput screening of pyrazolo-pteridine libraries against diverse target classes and the use of chemoproteomics to identify novel binding partners in an unbiased manner.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. For pyrazolo-pteridine derivatives, computational models are being used to predict biological activity, understand drug-target interactions, and optimize lead compounds. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study the binding modes of pyrazolo[3,4-d]pyrimidines to targets like phospholipase A2 and to rationalize their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. 3D-QSAR models have been developed to guide the design of pyrazolo[3,4-d]pyrimidine-based inhibitors. mdpi.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. It helps in virtual screening of large compound libraries to find new potential hits. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions. nih.gov

The future in this area lies in the integration of artificial intelligence and machine learning algorithms with these established computational methods. Such advanced models could more accurately predict not only a compound's efficacy but also its pharmacokinetic and toxicological profile, further accelerating the drug development pipeline.

Methodological Innovations in Characterization and Analysis

Unambiguous structural characterization is fundamental to chemical and pharmaceutical research. The complexity of fused heterocyclic systems like 4H-Pyrazolo[4,5,1-de]pteridine necessitates the use of advanced analytical techniques to confirm their identity, purity, and three-dimensional structure.

Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. mdpi.com However, more advanced techniques are providing deeper insights:

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. It has been used to definitively confirm the structure of novel pyrazolo[3,4-d]pyrimidine derivatives and to analyze intermolecular interactions in the crystal lattice. beilstein-journals.orgnih.gov

Hirshfeld Surface Analysis: This computational method, derived from X-ray crystallography data, allows for the visualization and quantification of intermolecular interactions within a crystal. It provides detailed information on hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to predict the electronic structure of molecules. It can be used to calculate theoretical NMR spectra, vibrational frequencies, and other properties to corroborate experimental data. nih.gov

Future innovations will likely focus on improving the resolution and speed of these techniques and developing new methods for analyzing complex mixtures and characterizing transient intermediates. The combination of experimental data with high-level computational analysis will continue to be a powerful strategy for elucidating the intricate structural details of novel pyrazolo-pteridine compounds.

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